molecular formula C7H11BrO B2735008 1-(Bromomethyl)-5-oxaspiro[2.4]heptane CAS No. 1540129-13-2

1-(Bromomethyl)-5-oxaspiro[2.4]heptane

Cat. No.: B2735008
CAS No.: 1540129-13-2
M. Wt: 191.068
InChI Key: TVNMGTNGTKSCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Spirocyclic Scaffolds in Molecular Architecture

Spirocyclic scaffolds are integral components in modern molecular design, frequently appearing in natural products, pharmaceuticals, and complex organic materials. numberanalytics.comnih.gov Their defining feature is the spiro atom, a single quaternary center that connects two rings. numberanalytics.comtandfonline.com This arrangement forces the rings into perpendicular planes, creating a rigid, three-dimensional structure that is fundamentally different from the planar architectures of many aromatic and polycyclic systems. rsc.org This inherent three-dimensionality is a key reason for their increasing use in areas like drug discovery, where molecular shape is critical for biological activity. tandfonline.combldpharm.com

The rigid nature of spirocyclic systems significantly limits their conformational flexibility compared to linear or monocyclic analogues. tandfonline.comnih.gov This conformational restriction can be highly advantageous in medicinal chemistry, as it can pre-organize a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target. tandfonline.comtandfonline.com By locking the orientation of functional groups, spirocyclic scaffolds help reduce the entropic penalty upon binding to a receptor. tandfonline.com

From a stereochemical perspective, spirocycles are particularly rich and complex. numberanalytics.comnumberanalytics.com The spiro center itself can be a source of chirality, even without the traditional four different substituents, leading to a phenomenon known as axial chirality. numberanalytics.com Furthermore, the introduction of substituents on the constituent rings can generate multiple additional stereocenters, leading to a variety of diastereomers and enantiomers. acs.org This stereochemical complexity allows for the precise spatial arrangement of atoms, enabling the exploration of three-dimensional chemical space in a controlled manner. rsc.orgbldpharm.com

Table 1: Key Attributes of Spirocyclic Scaffolds

AttributeDescriptionSignificance in Molecular Design
Three-Dimensionality Rings are held in orthogonal planes by the spiro atom.Allows for precise spatial projection of substituents, crucial for receptor binding and exploring 3D chemical space. tandfonline.comrsc.org
Conformational Rigidity Limited rotation around the spiro linkage restricts the number of accessible conformations.Enhances binding affinity to biological targets by pre-organizing the molecule in a bioactive shape and reducing entropic loss upon binding. tandfonline.comtandfonline.com
Stereochemical Complexity The spiro atom can be a chiral center, and ring substituents create additional stereocenters.Provides opportunities for creating a diverse set of stereoisomers with distinct biological activities and properties. numberanalytics.comacs.org
High sp³ Character The quaternary spiro atom increases the fraction of sp³-hybridized carbons.Often correlates with improved physicochemical properties such as solubility and metabolic stability, which are desirable in drug candidates. tandfonline.combldpharm.com

Spirocyclic compounds are not only targets of synthesis but also versatile building blocks for constructing more complex molecular frameworks. mdpi.comnih.gov Their well-defined, rigid structures serve as excellent scaffolds upon which to append various functional groups with precise spatial control. bldpharm.com This "scaffold-hopping" approach, where a known bioactive core is replaced with a spirocyclic one, has been successfully used to improve the potency, selectivity, and pharmacokinetic properties of drug candidates. tandfonline.comtandfonline.com

The synthesis of diverse libraries of compounds for high-throughput screening often employs spirocyclic cores to ensure structural and stereochemical diversity. acs.org Starting from a common spirocyclic precursor, a multitude of derivatives can be generated by modifying the peripheral substituents, allowing for a systematic exploration of structure-activity relationships (SAR). nih.gov The development of new synthetic methodologies has made a wider variety of spirocyclic building blocks accessible, further fueling their application in the creation of novel and structurally complex molecules. nih.govresearchgate.net

Structural Features and Nomenclature of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane

The compound this compound is a prime example of a functionalized spirocycle designed for synthetic utility. Its structure combines the unique three-dimensional features of a spirocyclic core with a reactive functional group, making it a valuable intermediate in organic synthesis.

The nomenclature of spiro compounds follows specific IUPAC rules. qmul.ac.ukqmul.ac.uk The name "spiro[2.4]heptane" describes a molecule with a total of seven carbon atoms arranged in two rings connected by a single spiro atom. The numbers in the brackets, [2.4], indicate the number of carbon atoms in each ring linked to the spiro atom. Therefore, spiro[2.4]heptane consists of a cyclopropane (B1198618) ring (2 carbons other than the spiro atom) and a cyclopentane (B165970) ring (4 carbons other than the spiro atom). nist.govnih.gov

In 5-oxaspiro[2.4]heptane , the prefix "5-oxa" indicates that the carbon atom at position 5 of the spiro[2.4]heptane skeleton has been replaced by an oxygen atom, a process known as skeletal replacement nomenclature. qmul.ac.uknih.gov This places the oxygen atom within the five-membered ring, creating a tetrahydrofuran (B95107) (THF) moiety. The numbering of the spirocyclic system starts in the smaller ring next to the spiro atom and proceeds around the smaller ring, then through the spiro atom, and around the larger ring. qmul.ac.uk Thus, the core structure is a fusion of a cyclopropane ring and a tetrahydrofuran ring at a shared carbon atom.

Table 2: Structural Breakdown of this compound

ComponentDescriptionIUPAC Numbering
Spiro[2.4]heptane Skeleton A cyclopropane ring and a cyclopentane ring sharing a single carbon (the spiro atom, C3).C1, C2 (cyclopropane); C3 (spiro atom); C4, C5, C6, C7 (cyclopentane).
5-Oxa Modification An oxygen atom replaces the carbon at position 5.The five-membered ring becomes a tetrahydrofuran ring.
1-(Bromomethyl) Substituent A methyl group attached to C1, where one hydrogen is replaced by a bromine atom.This functional group is located on the cyclopropane ring.

The bromomethyl group (-CH₂Br) is a highly versatile functional handle in organic synthesis. fiveable.me As a primary alkyl bromide, the carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. quora.com This makes the bromomethyl group an excellent leaving group in nucleophilic substitution reactions (typically Sₙ2), allowing for the facile introduction of various other functional groups. libretexts.orgmasterorganicchemistry.com

The synthetic utility of the bromomethyl group stems from its ability to participate in numerous chemical transformations, including:

Formation of C-O bonds: Reaction with alcohols or alkoxides to form ethers.

Formation of C-N bonds: Reaction with amines to form substituted amines or with azide (B81097) ions followed by reduction to form primary amines. libretexts.org

Formation of C-S bonds: Reaction with thiols or thiolates to form thioethers.

Formation of C-C bonds: Reaction with carbon nucleophiles such as cyanides, enolates, or organometallic reagents (e.g., Grignard or Gilman reagents). researchgate.net

This reactivity allows chemists to use this compound as a precursor to a diverse array of more complex molecules, where the spirocyclic core is elaborated with different functionalities to tailor its properties for specific applications. datapdf.comresearchgate.net

Historical Context of Related Oxaspiro[2.4]heptane Research

The study of spirocyclic compounds has a history extending back over a century, but interest has intensified in recent decades, driven largely by their discovery in numerous natural products and their potential in medicinal chemistry. nih.govresearchgate.net Spiroethers (oxaspirocycles), in particular, are found in various natural sources and often exhibit significant biological activity, including anticancer, antiviral, and antimalarial properties. researchgate.netnih.gov

The pursuit of these complex natural products spurred the development of synthetic methodologies for constructing spirocyclic ether frameworks. researchgate.netabo.fiabo.fi Early synthetic efforts often involved multi-step sequences and were challenging due to the difficulty of creating the sterically congested quaternary spiro center. Over the years, more efficient and stereoselective methods have been developed, including intramolecular alkylations, ring-closing metathesis, and various cycloaddition and rearrangement reactions. researchgate.netresearchgate.net

Research into specific oxaspiro systems, such as oxaspiro monomers for polymerization, highlighted their unique chemical properties. For instance, spiro orthocarbonates were investigated in the early 1990s for their ability to undergo double ring-opening polymerization with volume expansion, a property sought for dental composite materials to counteract shrinkage. nih.gov While the specific historical debut of the 5-oxaspiro[2.4]heptane core in the literature is not prominently documented as a singular event, its synthesis falls within the broader, ongoing effort to create novel, three-dimensional building blocks for chemical synthesis and drug discovery. nih.gov The addition of a reactive handle like the bromomethyl group is a logical progression in this field, transforming the core scaffold into a versatile tool for synthetic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-5-oxaspiro[2.4]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c8-4-6-3-7(6)1-2-9-5-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNMGTNGTKSCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC2CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1540129-13-2
Record name 1-(bromomethyl)-5-oxaspiro[2.4]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Strategic Methodologies for the Synthesis of 1 Bromomethyl 5 Oxaspiro 2.4 Heptane and Its Precursors

Retrosynthetic Analysis and Design of Synthetic Pathways

A retrosynthetic analysis of 1-(Bromomethyl)-5-oxaspiro[2.4]heptane reveals several potential synthetic disconnections. The primary disconnection would involve the bromomethyl group, suggesting a late-stage functionalization of a 1-(hydroxymethyl)-5-oxaspiro[2.4]heptane precursor. This precursor, in turn, can be derived from the reduction of a corresponding carboxylic acid or ester, which simplifies the target to the core 5-oxaspiro[2.4]heptane ring system with a functional handle at the C1 position.

Further disconnection of the 5-oxaspiro[2.4]heptane core itself suggests several key strategies. An intramolecular cyclization approach is a prominent strategy, where a suitably functionalized open-chain precursor undergoes ring closure to form the spirocyclic system. Alternatively, cycloaddition reactions could be envisioned to construct the five-membered oxacyclopentane ring onto a pre-existing cyclopropane (B1198618) moiety, or vice-versa. Finally, the derivatization of a pre-formed spirocyclic intermediate, such as 5-oxaspiro[2.4]heptan-6-one, offers a convergent route to the target compound.

Classical and Contemporary Approaches to the 5-Oxaspiro[2.4]heptane Core

The construction of the 5-oxaspiro[2.4]heptane core is a critical step in the synthesis of this compound. Various classical and contemporary synthetic methods can be employed for this purpose, each with its own set of advantages and limitations.

Intramolecular Cyclization Reactions for Spiro Ring Formation

Intramolecular cyclization is a powerful strategy for the formation of cyclic and spirocyclic systems, often proceeding with high efficiency due to the proximity of the reacting functional groups.

A notable example of intramolecular cyclization for the formation of a related spirocycle is the zinc-mediated Wurtz-type coupling. This reaction has been successfully employed in the synthesis of 5-oxaspiro[2.4]heptan-6-one. google.comgoogle.com The key precursor for this transformation is 4,4-bis(bromomethyl)dihydro-2-furanone. google.com The treatment of this dibromide with zinc dust promotes an intramolecular cyclization to form the desired spirocyclic ketone. google.com This method is analogous to the known synthesis of other cyclopropane rings from corresponding 1,3-dihalogen compounds. google.com

The reaction is typically carried out in a suitable solvent such as lower alcohols (e.g., ethanol) or amides (e.g., N,N-dimethylacetamide). google.com The starting material, 4,4-bis(bromomethyl)dihydro-2-furanone, can be prepared from [3-(hydroxymethyl)oxetan-3-yl]acetonitrile by treatment with hydrogen bromide. google.com

Table 1: Zinc-Mediated Intramolecular Wurtz-Type Cyclization

Starting MaterialReagentProductSolventReference
4,4-bis(bromomethyl)dihydro-2-furanoneZinc5-Oxaspiro[2.4]heptan-6-oneEthanol or N,N-dimethylacetamide google.com

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of unsaturated rings, including heterocyclic systems. wikipedia.org This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and a volatile byproduct, usually ethylene. wikipedia.org The broad substrate scope and functional group tolerance of RCM make it an attractive strategy for the synthesis of complex molecules. wikipedia.org

While specific examples of RCM for the direct synthesis of the 5-oxaspiro[2.4]heptane core are not prevalent in the literature, the general principles of RCM could be applied. A potential precursor for an RCM approach to a 5-oxaspiro[2.4]heptane derivative would be a diene substrate containing a cyclopropane ring and an oxygen atom positioned to form the desired five-membered ring. The success of such a strategy would depend on the stability of the cyclopropane ring under the metathesis conditions and the efficiency of the ring closure.

Cycloaddition Reactions in the Construction of Spiro[2.4]heptanes

Cycloaddition reactions provide a convergent and often stereocontrolled route to cyclic and spirocyclic systems. The Diels-Alder reaction and 1,3-dipolar cycloadditions are particularly powerful in this regard. For the construction of the 5-oxaspiro[2.4]heptane core, one could envision a [3+2] cycloaddition of a suitable three-atom component with a methylenecyclopropane (B1220202) derivative, or a [4+1] cycloaddition strategy. While specific examples for the oxaspiro system are limited, the synthesis of azaspiro[2.4]heptane derivatives via cycloaddition highlights the potential of this approach.

Derivatization from Pre-Formed Spirocyclic Intermediates

The synthesis of this compound can also be achieved through the derivatization of a pre-formed spirocyclic intermediate. A key and accessible intermediate is 5-oxaspiro[2.4]heptan-6-one, whose synthesis is well-documented. google.comgoogle.com This spirocyclic ketone can serve as a versatile precursor for the introduction of the required bromomethyl group at the C1 position.

One plausible synthetic route would involve the reduction of the ketone at C6 to the corresponding alcohol, followed by manipulation of the lactone functionality. For instance, reduction of the lactone to the corresponding diol, selective protection of the primary alcohol, followed by functional group transformation of the other alcohol to a bromomethyl group would lead to the target compound.

An alternative and potentially more direct approach involves starting with a precursor that already contains a functional handle at the C1 position. For example, a synthetic route starting from dibromoneopentyl glycol can lead to cyclopropyldimethanol. google.com This intermediate could then be further elaborated to introduce the oxaspiro core and subsequently the bromomethyl functionality.

Introduction of the Bromomethyl Moiety

The installation of a bromomethyl group is a critical transformation in the synthesis of the target compound. This can be achieved by acting on a suitable precursor, either through direct halogenation or via functional group manipulation like bromodecarboxylation.

The direct halogenation of precursors, such as an alcohol or an alkene, is a common strategy for introducing a bromomethyl group. For a precursor like (5-oxaspiro[2.4]heptan-1-yl)methanol, standard brominating agents can be employed. The choice of reagent is crucial to ensure high yield and selectivity, minimizing side reactions. Common reagents for converting primary alcohols to alkyl bromides include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), known as the Appel reaction.

Another potential precursor could be a molecule containing an exocyclic methylene (B1212753) group, such as 1-methylene-5-oxaspiro[2.4]heptane. The addition of hydrogen bromide (HBr) across the double bond would, according to Markovnikov's rule, place the bromine atom on the more substituted carbon. However, under radical conditions (e.g., in the presence of peroxides), anti-Markovnikov addition occurs, which would yield the desired this compound.

A patent for the synthesis of 5-oxaspiro[2.4]heptan-6-one describes a process starting from [3-(hydroxymethyl)oxetan-3-yl]acetonitrile, which is converted with hydrogen bromide to 4,4-bis(bromomethyl)dihydro-2-furanone. google.com This intermediate, containing two bromomethyl groups, is then cyclized with zinc to form the spirocyclic ketone. google.com This highlights the use of HBr for converting hydroxyl and nitrile functionalities into brominated intermediates en route to a spiro[2.4]heptane core. google.com

Bromodecarboxylation, famously known as the Hunsdiecker reaction, provides a method for converting a carboxylic acid into an alkyl bromide with one fewer carbon atom. acs.orgnih.gov This reaction involves the treatment of a silver salt of a carboxylic acid with bromine. nih.gov In the context of synthesizing the target molecule, a plausible precursor would be (5-oxaspiro[2.4]heptan-1-yl)acetic acid.

The scope of bromodecarboxylation for aliphatic acids is well-established, with primary acids generally providing the highest yields of alkyl bromides (70–95%), as they are less prone to radical side reactions. acs.orgnih.gov Secondary carboxylic acids give lower yields, and tertiary bromides are rarely formed in significant amounts, except in rigid, caged systems. acs.orgnih.gov While the direct application to (5-oxaspiro[2.4]heptan-1-yl)acetic acid is not explicitly detailed in the literature, the general principles suggest it would be a viable synthetic route.

Modifications to the classical Hunsdiecker reaction, such as the Cristol-Firth modification which uses mercuric oxide and bromine, or other methods employing reagents like iodosobenzene (B1197198) diacetate–bromine, have been developed to improve yields and substrate scope. documentsdelivered.com The outcome of decarboxylative reactions on dicarboxylic acids is dependent on the relative positions of the carboxyl groups; for instance, adipic acid yields a significant amount of δ-valerolactone alongside the desired dibromide. acs.orgnih.gov This highlights the potential for intramolecular side reactions, a consideration for complex substrates like spirocycles.

Reaction TypePrecursor TypeReagent(s)Product TypeTypical YieldsRef.
Alcohol BrominationPrimary AlcoholPBr₃ or CBr₄/PPh₃Primary Alkyl BromideGood to ExcellentN/A
Hunsdiecker ReactionCarboxylic AcidAg(I) salt, Br₂Alkyl Bromide70-95% (for primary) acs.orgnih.gov
Cristol-Firth Mod.Carboxylic AcidHgO, Br₂Alkyl BromideVariable nih.gov

Stereoselective and Enantioselective Synthetic Approaches

Controlling the three-dimensional arrangement of atoms is a central challenge in modern organic synthesis. For this compound, which contains a chiral center at the spirocyclic carbon, developing stereoselective methods is essential for accessing specific stereoisomers.

Organocatalysis and transition-metal catalysis have emerged as powerful tools for the enantioselective synthesis of chiral spirocycles. d-nb.inforsc.org Although a specific catalyst for this compound has not been reported, methodologies applied to analogous systems provide a clear blueprint for potential strategies.

For instance, chiral phosphoric acids, derived from BINOL, have been successfully used in the intramolecular dehydrative cyclization of 1,5-di(1H-indol-4-yl)pentan-3-one derivatives to create axially chiral spiro-bisindoles with high enantioselectivity. chemistryviews.org Similarly, C₂-symmetric chiral spirocyclic phase-transfer catalysts, built on a spirobiindane scaffold, have demonstrated high performance in the asymmetric alkylation of glycinate (B8599266) Schiff bases, achieving up to 98% enantiomeric excess (ee). acs.org These catalysts create a chiral environment that directs the approach of the reacting molecules, favoring the formation of one enantiomer over the other.

The synthesis of highly complex chiral spirocyclopentenebenzolactone scaffolds has been achieved with excellent enantioselectivity using chiral phosphine (B1218219) catalysts in [3+2] cycloaddition reactions. oaepublish.com Furthermore, quinine-derived squaramide has been employed in the synthesis of chiral spirocyclic oxindole-dihydrocoumarin-lactones with greater than 20:1 diastereomeric ratio (dr) and up to 99% ee. oaepublish.com These examples underscore the potential of using chiral catalysts to control the stereochemical outcome of reactions that form the spirocyclic core.

Catalyst TypeSpiro SystemReaction TypeStereoselectivityRef.
Chiral Phosphoric AcidSpiro-bisindolesIntramolecular CyclizationHigh ee chemistryviews.org
C₂-Symmetric PTCSpirobiindaneAsymmetric AlkylationUp to 98% ee acs.org
Chiral PhosphineSpirocyclopentenebenzolactones[3+2] CycloadditionExcellent ee oaepublish.com
Quinine-derived SquaramideSpirocyclic Oxindole-lactonesCyclocondensation>20:1 dr, up to 99% ee oaepublish.com

When a molecule already contains one or more stereocenters, the formation of a new stereocenter can be influenced by the existing ones, a process known as diastereoselective control. Spiroketalization reactions, which form the core of many natural products, are classic examples where such control is critical.

A systematic, stereocontrolled synthesis of benzannulated spiroketals has been developed using kinetic spirocyclization reactions of glycal epoxides. nih.gov In this approach, low-temperature generation of the reactive intermediate allows for the kinetic, diastereoselective construction of the spiroketal motif. nih.govnih.gov The choice of conditions, such as the use of specific acids or Lewis acids, can influence the diastereomeric ratio of the products. nih.gov

The influence of planar chirality on the formation of an adjacent spiroketal stereocenter has also been demonstrated. acs.org Iron(0) tricarbonyl complexes have been used to control the facial selectivity of a reaction, leading to the formation of spiroketals with good to excellent diastereoselectivity. acs.org Tandem reactions, such as a copper(I)-catalyzed cycloetherification followed by a hydrogen-bond-induced cycloaddition, have also been shown to generate optically pure rsc.orgacs.org spiroketals with excellent stereoselectivity. figshare.com These strategies, which leverage existing stereochemical information within the molecule or the influence of a catalyst, are directly applicable to the challenge of controlling the stereochemistry during the cyclization step to form the 5-oxaspiro[2.4]heptane ring system.

Reactivity and Reaction Mechanisms of 1 Bromomethyl 5 Oxaspiro 2.4 Heptane

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary reaction pathway for 1-(Bromomethyl)-5-oxaspiro[2.4]heptane involves the displacement of the bromide ion by a nucleophile at the exocyclic bromomethyl group. This reactivity is characteristic of primary alkyl halides.

S_N2 Reactivity and Stereochemical Inversion

Reactions at the bromomethyl center are anticipated to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. This is due to the primary nature of the carbon bearing the bromine atom, which is sterically accessible to incoming nucleophiles. In an S_N2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromide).

This backside attack leads to a Walden inversion of the stereochemical configuration at the reaction center. If the starting material is chiral, the product will have the opposite configuration. For instance, the reaction of an enantiomerically pure form of this compound with a nucleophile would result in the formation of a product with an inverted stereocenter. youtube.com The stereospecificity of the S_N2 reaction is a key feature, and the conservation of stereochemistry in the cyclopropane (B1198618) ring is expected. nih.gov

Table 1: Representative S_N2 Reactions of this compound Analogs

Nucleophile (Nu⁻)ProductConditionsStereochemical Outcome
Cyanide (CN⁻)1-(Cyanomethyl)-5-oxaspiro[2.4]heptanePolar aprotic solvent (e.g., DMSO)Inversion of configuration
Azide (B81097) (N₃⁻)1-(Azidomethyl)-5-oxaspiro[2.4]heptaneAcetone/WaterInversion of configuration
Hydroxide (OH⁻)(5-Oxaspiro[2.4]heptan-1-yl)methanolAqueous baseInversion of configuration
Thiolate (RS⁻)1-((Alkylthio)methyl)-5-oxaspiro[2.4]heptaneEthanolInversion of configuration

This table presents plausible reactions based on the general reactivity of primary alkyl halides.

Intramolecular Cyclizations Initiated by Bromine Displacement

The presence of the oxygen atom in the tetrahydrofuran (B95107) ring introduces the possibility of intramolecular reactions. If a nucleophilic center can be generated elsewhere in the molecule, it could potentially displace the bromide ion to form a new ring. For example, hydrolysis of the oxaspiro ring under certain conditions could unmask a hydroxyl group that could then participate in an intramolecular cyclization.

The proximity of the oxygen atom in the 5-oxaspiro[2.4]heptane ring could influence the reactivity of the bromomethyl group, potentially leading to neighboring group participation or rearrangement reactions under specific conditions. However, direct intramolecular attack by the ether oxygen is generally unfavorable due to the formation of a highly strained tricyclic system. More likely are multi-step sequences where the spirocycle is first modified to introduce a nucleophilic center capable of displacing the bromide. urmia.ac.ir

Ring-Opening Reactions of the Cyclopropane and Oxacyclic Rings

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) and, to a lesser extent, the tetrahydrofuran ring, makes them susceptible to ring-opening reactions under various conditions.

Catalyzed Ring Opening Processes

Lewis acids can catalyze the ring opening of both the cyclopropane and the oxacyclic ring. nih.govresearchgate.net Coordination of a Lewis acid to the oxygen atom of the tetrahydrofuran ring can facilitate its opening, particularly if a nucleophile is present.

Alternatively, the cyclopropane ring can be opened under acidic conditions or in the presence of transition metals. The regioselectivity of the cyclopropane ring opening is influenced by the substituents. In the case of this compound, the bond cleavage would likely occur at the most substituted carbon or in a manner that leads to a stabilized carbocationic intermediate.

Table 2: Potential Catalyzed Ring-Opening Reactions

CatalystProposed IntermediatePotential Product(s)
Lewis Acid (e.g., AlCl₃, BF₃·OEt₂)Oxonium ion / CarbocationHalohydrins, rearranged products
Brønsted Acid (e.g., H₂SO₄)Protonated ether / CarbocationDienes, alcohols
Transition Metal (e.g., Pd(0), Rh(I))MetallacyclobutaneInsertion products, rearranged hydrocarbons

This table illustrates hypothetical outcomes based on known reactivity of similar systems.

Nucleophile-Induced Ring-Opening Pathways

Strong nucleophiles can induce the opening of the strained cyclopropane ring. nih.gov This type of reaction, often termed a homo-conjugate addition, involves the attack of the nucleophile on one of the cyclopropyl (B3062369) carbons, leading to the cleavage of a distal C-C bond. The presence of the electron-withdrawing bromomethyl group can polarize the cyclopropane ring, making it more susceptible to nucleophilic attack.

The tetrahydrofuran ring is generally more stable and less prone to nucleophilic ring-opening than the cyclopropane ring, unless activated by a Lewis acid.

Transformations Involving the Spiro Center and Adjacent Functionalities

The spiro center of this compound is a quaternary carbon, which is sterically hindered and generally unreactive. However, reactions that involve rearrangements or fragmentation can lead to transformations at this center. For example, under certain solvolytic conditions, a rearrangement involving the cyclopropylmethyl cation could occur. The cyclopropylmethyl system is known to undergo rapid rearrangements to form cyclobutyl and homoallyl cations. psu.edu

Furthermore, reactions that modify both the bromomethyl group and one of the rings could lead to complex molecular architectures. For instance, a reaction sequence involving nucleophilic substitution at the bromomethyl group followed by a ring-opening and subsequent cyclization could lead to the formation of bicyclic or more complex heterocyclic systems. The synthesis of various spirocyclic systems often involves the strategic opening and closing of rings. nih.gov

Rearrangement Pathways and Isomerization Studies

Detailed experimental studies specifically investigating the rearrangement pathways and isomerization of this compound are not extensively documented in publicly available scientific literature. However, the reactivity of related cyclopropane-containing molecules suggests potential, albeit hypothetical, rearrangement scenarios. The high ring strain of the cyclopropane ring could, under certain conditions such as the presence of strong acids, bases, or transition metals, lead to ring-opening reactions. For instance, cobalt-catalyzed reactions have been studied for their potential to induce isomerization without causing the opening of the cyclopropane ring in related compounds. acs.org

In analogous systems, such as other substituted spiro[2.4]heptane derivatives, rearrangements can be influenced by the nature of the substituents and the reaction conditions. For example, the Meinwald oxirane rearrangement has been utilized in the synthesis of spiro[3.3]heptane systems from 8-oxadispiro[2.0.3.1]octane derivatives, where the expansion of the cyclopropyl ring was favored. nih.gov While not directly applicable to this compound, this illustrates the potential for skeletal rearrangements in related spirocyclic systems.

Theoretically, isomerization could involve the migration of the double bond if elimination of HBr were to occur, leading to an exocyclic methylene (B1212753) group. However, without specific experimental data on this compound, any discussion of its rearrangement and isomerization pathways remains speculative and based on the established reactivity of similar chemical motifs.

Functional Group Interconversions on the Spiro Scaffolding

The primary site for functional group interconversions on the this compound scaffold is the bromomethyl group. This group is analogous to the well-studied (bromomethyl)cyclopropane (B137280), which is known to be highly reactive in nucleophilic substitution and coupling reactions. sigmaaldrich.com The bromine atom, being a good leaving group, facilitates the attack by a wide range of nucleophiles, allowing for the introduction of diverse functionalities onto the spirocyclic core.

Nucleophilic Substitution Reactions:

The carbon atom of the bromomethyl group is electrophilic and susceptible to attack by nucleophiles, proceeding via a mechanism akin to an SN2 reaction. This allows for the displacement of the bromide ion and the formation of new carbon-heteroatom or carbon-carbon bonds.

A variety of nucleophiles can be employed in these transformations. For instance, reactions with alkoxides or phenoxides would yield the corresponding ethers, while amines could be used to synthesize the corresponding amino derivatives. The use of cyanide as a nucleophile would lead to the formation of a nitrile, which can be further elaborated into other functional groups such as carboxylic acids or amines.

The table below summarizes potential nucleophilic substitution reactions of this compound based on the known reactivity of similar bromomethyl-substituted cyclopropanes.

Nucleophile (Nu-)Reagent ExampleProduct
HydroxideNaOH(5-Oxaspiro[2.4]heptan-1-yl)methanol
AlkoxideNaOCH₃1-(Methoxymethyl)-5-oxaspiro[2.4]heptane
ThiolateNaSPh1-((Phenylthio)methyl)-5-oxaspiro[2.4]heptane
AzideNaN₃1-(Azidomethyl)-5-oxaspiro[2.4]heptane
CyanideKCN2-(5-Oxaspiro[2.4]heptan-1-yl)acetonitrile
Malonate Ester EnolateNaCH(CO₂Et)₂Diethyl 2-((5-Oxaspiro[2.4]heptan-1-yl)methyl)malonate

Organometallic Coupling Reactions:

The bromomethyl group can also participate in organometallic coupling reactions. For example, reaction with magnesium would form the corresponding Grignard reagent, 1-(magnesiobromomethyl)-5-oxaspiro[2.4]heptane. This organometallic intermediate could then be used to form carbon-carbon bonds by reacting with various electrophiles such as aldehydes, ketones, or esters.

Furthermore, transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could potentially be employed. These reactions would involve the coupling of the bromomethyl moiety (or its organometallic derivative) with organoboron or organotin compounds, respectively, to introduce aryl, vinyl, or alkyl substituents. The reactivity of (bromomethyl)cyclopropane in iron-catalyzed cross-coupling with alkenyl Grignard reagents to form 1,4-dienes suggests that similar transformations could be possible for this compound. sigmaaldrich.com

Application of Advanced Spectroscopic and Computational Methods in Mechanistic Elucidation and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of spirocyclic compounds like 1-(Bromomethyl)-5-oxaspiro[2.4]heptane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous stereochemical assignment.

The key to stereochemical assignment lies in the analysis of chemical shifts (δ), spin-spin coupling constants (J), and Nuclear Overhauser Effect (NOE) correlations. The diastereotopic protons of the cyclopropane (B1198618) and cyclopentane (B165970) rings, as well as the bromomethyl group, will exhibit distinct chemical shifts and coupling patterns depending on their orientation relative to the spirocyclic system. For instance, the spatial proximity of specific protons can be confirmed through NOE experiments, which helps in establishing the relative configuration of the molecule.

Due to the lack of publicly available experimental NMR data for this compound, the following table presents hypothetical ¹H and ¹³C NMR data based on known chemical shift ranges for similar structural motifs. This data is for illustrative purposes to demonstrate how NMR spectroscopy would be used for its characterization.

Interactive Data Table: Hypothetical NMR Data for this compound

Atom Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm) Key Correlations (Hypothetical)
CH₂Br3.40 - 3.60 (d)35.0 - 40.0HMBC to spiro carbon
Spiro C-70.0 - 75.0HMBC to CH₂Br and adjacent ring protons
Oxirane CH2.80 - 3.10 (m)50.0 - 55.0COSY with other oxirane proton, NOE with cyclopentane protons
Oxirane CH₂2.50 - 2.80 (m)45.0 - 50.0COSY with oxirane CH proton
Cyclopentane CH₂1.60 - 2.00 (m)25.0 - 35.0COSY with adjacent cyclopentane protons

Note: This table is illustrative. Actual chemical shifts and coupling constants would need to be determined experimentally.

Furthermore, NMR spectroscopy is an invaluable technique for real-time reaction monitoring. youtube.comnih.govmagritek.com By acquiring NMR spectra at various time points during the synthesis of this compound, the consumption of reactants and the formation of products and any intermediates can be quantified. jhu.edubeilstein-journals.org This allows for the determination of reaction kinetics and optimization of reaction conditions. beilstein-journals.org

Mass Spectrometry for Reaction Pathway Delineation

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and elucidate reaction pathways. For this compound, the presence of a bromine atom is a key feature that can be readily identified in the mass spectrum due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). docbrown.info This would result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. docbrown.infonih.gov

The fragmentation of this compound under electron ionization (EI) would likely proceed through several predictable pathways based on the fragmentation of similar alkyl halides and ethers. libretexts.orgyoutube.com

Expected Fragmentation Pathways:

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to a prominent peak at [M-79]⁺ and [M-81]⁺. youtube.com

Alpha-Cleavage: Fission of the carbon-carbon bond adjacent to the oxygen atom (alpha-cleavage) is a common fragmentation pathway for ethers. libretexts.org This could lead to the formation of stable oxonium ions.

Ring Opening: The strained oxirane ring could undergo ring-opening followed by further fragmentation.

Loss of the Bromomethyl Group: Cleavage of the bond between the spiro carbon and the bromomethyl group would result in a fragment corresponding to the loss of •CH₂Br.

By analyzing the fragments produced, it is possible to piece together the structure of the parent molecule and gain insights into the stability of different bonds within the spirocyclic system. When coupled with techniques like gas chromatography (GC-MS), it can also be used to identify and characterize intermediates in the reaction mixture, thereby delineating the reaction pathway.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling offer powerful in-silico tools to complement experimental data and provide a deeper understanding of the structure, reactivity, and dynamics of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms. acs.orgresearchgate.net By calculating the energies of reactants, products, transition states, and intermediates, a detailed energy profile for a reaction can be constructed. youtube.com This allows for the determination of activation energies, which can explain the feasibility and selectivity of a particular reaction pathway.

For the synthesis of this compound, DFT calculations could be used to:

Model the transition state structures for the key bond-forming steps.

Compare the energies of different possible stereochemical pathways to predict the most likely product.

Identify and characterize the structures of any transient intermediates.

These computational insights are invaluable for understanding the factors that control the stereochemical outcome of the reaction and for designing more efficient and selective synthetic routes.

The spirocyclic nature of this compound imparts significant conformational constraints. Molecular modeling techniques, such as conformational searches using molecular mechanics or quantum mechanics, can be employed to explore the potential energy landscape of the molecule. nih.govrsc.orgnih.gov

This analysis helps to:

Identify the most stable (lowest energy) conformations of the molecule.

Determine the energy barriers between different conformations.

The results of conformational analysis can be correlated with NMR data, where the observed coupling constants and NOEs are dependent on the geometry of the molecule. By combining computational and experimental data, a comprehensive and accurate three-dimensional model of this compound can be developed.

Role of 1 Bromomethyl 5 Oxaspiro 2.4 Heptane As a Versatile Synthetic Building Block

Precursor to Complex Polycyclic Systems

The rigid, three-dimensional structure of the 5-oxaspiro[2.4]heptane core makes it an attractive starting point for the synthesis of complex polycyclic systems. The bromomethyl group serves as a convenient handle for annulation strategies, where additional rings are fused onto the spirocyclic framework.

One potential approach involves the initial substitution of the bromide with a nucleophile that contains a reactive site for a subsequent intramolecular cyclization. For example, reaction with a suitable enolate or a related carbon nucleophile could be followed by an intramolecular aldol (B89426) reaction, Michael addition, or other ring-closing strategies to construct a new carbocyclic or heterocyclic ring.

Another strategy could involve the conversion of the bromomethyl group into a diene or a dienophile, setting the stage for an intramolecular Diels-Alder reaction. This powerful transformation would allow for the rapid construction of a bicyclic system fused to the spirocyclic core, leading to intricate polycyclic architectures. The inherent stereochemistry of the spirocyclic starting material could also influence the stereochemical outcome of such cyclizations.

Introduction of Spirocyclic Motifs into Target Molecules

Spirocyclic motifs are increasingly recognized for their ability to impart favorable physicochemical properties to bioactive molecules, such as improved solubility and metabolic stability, by increasing their three-dimensionality. rsc.org 1-(Bromomethyl)-5-oxaspiro[2.4]heptane serves as a valuable reagent for introducing the 5-oxaspiro[2.4]heptane moiety into larger, more complex molecules.

The primary method for achieving this is through nucleophilic substitution at the bromomethyl group. A wide variety of nucleophiles can be employed to displace the bromide and form a new carbon-heteroatom or carbon-carbon bond. This allows for the direct attachment of the spirocycle to a range of molecular scaffolds.

Table 1: Examples of Nucleophilic Substitution for the Introduction of the 5-oxaspiro[2.4]heptane Motif

NucleophileResulting Functional GroupPotential Application Area
Alcohols (ROH)Ether (R-O-CH2-spirocycle)Synthesis of ethers with unique steric properties.
Amines (R2NH)Amine (R2N-CH2-spirocycle)Development of novel amine-containing pharmacophores.
Thiols (RSH)Thioether (R-S-CH2-spirocycle)Introduction of sulfur-containing linkers.
Carboxylates (RCOO-)Ester (RCOO-CH2-spirocycle)Prodrug strategies or as a building block for polyesters.
EnolatesCarbon-carbon bondFormation of more complex carbon skeletons.

Development of Novel Synthetic Methodologies Leveraging its Reactivity

The reactivity of this compound is not limited to simple nucleophilic substitutions. Its structure allows for the exploration and development of novel synthetic methodologies.

For instance, the bromomethyl group can be a precursor for organometallic reagents, such as Grignard or organolithium reagents, through metal-halogen exchange. These nucleophilic spirocyclic species could then be used in additions to carbonyl compounds or in cross-coupling reactions to form new carbon-carbon bonds.

Furthermore, the proximity of the oxirane-like cyclopropane (B1198618) ring to the bromomethyl group may lead to unique rearrangement or ring-opening reactions under specific conditions. Lewis acid or Brønsted acid catalysis could potentially induce rearrangements leading to novel heterocyclic systems. Radical-mediated reactions, initiated by the homolytic cleavage of the carbon-bromine bond, also offer a pathway to functionalize the spirocyclic core in ways that are complementary to ionic reactions.

Scaffold Diversification through Functionalization at the Bromomethyl Position

The bromomethyl group is a versatile functional handle that can be readily converted into a wide array of other functional groups. This allows for extensive scaffold diversification, where a library of analogs based on the 5-oxaspiro[2.4]heptane core can be synthesized and evaluated for various applications.

The conversion of the bromide to other functionalities opens up a vast chemical space for further reactions. For example, conversion to an azide (B81097) allows for cycloaddition reactions ("click chemistry"), while transformation to an aldehyde or carboxylic acid provides a site for condensation reactions and amide bond formations.

Table 2: Functional Group Interconversions from the Bromomethyl Group

Reagent(s)Resulting Functional GroupSubsequent Chemistry Enabled
Sodium azide (NaN3)Azide (-CH2N3)Huisgen cycloaddition, reduction to amine.
Potassium cyanide (KCN)Nitrile (-CH2CN)Hydrolysis to carboxylic acid, reduction to amine.
Triphenylphosphine (B44618) (PPh3), then H2OAlcohol (-CH2OH)Oxidation, esterification, etherification.
Sodium sulfite (B76179) (Na2SO3)Sulfonic acid salt (-CH2SO3Na)Conversion to sulfonamides, sulfonyl chlorides.
Phthalimide, then hydrazinePrimary amine (-CH2NH2)Amide formation, reductive amination.

This ability to easily modify the functional group attached to the spirocyclic core makes this compound a powerful tool for generating molecular diversity in drug discovery and materials science.

Future Perspectives and Unexplored Research Avenues for 1 Bromomethyl 5 Oxaspiro 2.4 Heptane Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Currently, dedicated and optimized synthetic routes for 1-(bromomethyl)-5-oxaspiro[2.4]heptane are not well-established in the chemical literature. Future research should prioritize the development of efficient and sustainable methods for its preparation. Drawing inspiration from the synthesis of related oxaspirocycles and functionalized spiro[2.4]heptanes, several strategies could be envisioned.

One potential avenue involves the base-catalyzed dimerization of alkynyl cyclopropyl (B3062369) ketones, which has been successful in producing 6-methylene-5-oxaspiro[2.4]heptanones. researchgate.netdntb.gov.ua Subsequent functional group manipulation could potentially lead to the target compound. Another promising approach could be the palladium-catalyzed intermolecular cycloaddition of γ-methylidene-δ-valerolactones with electron-deficient olefins, a method that has proven effective for the synthesis of the spiro[2.4]heptane core. nih.govfigshare.com

Future synthetic strategies could focus on the following:

Convergent Synthesis: Designing routes where the cyclopropane (B1198618) and tetrahydrofuran (B95107) rings are formed in a highly controlled manner from readily available starting materials.

Catalytic Methods: Employing transition metal catalysis (e.g., palladium, rhodium, copper) to promote key bond-forming reactions with high atom economy and stereoselectivity.

Photoredox Catalysis: Exploring light-mediated reactions to construct the spirocyclic core or introduce the bromomethyl group under mild conditions.

Flow Chemistry: Developing continuous flow processes to improve safety, scalability, and reproducibility of the synthesis.

A comparative overview of potential synthetic precursors and methodologies is presented in Table 1.

Precursor TypePotential Synthetic MethodologyKey Advantages
Alkynyl Cyclopropyl KetonesBase-catalyzed dimerization and functionalizationAccess to the 5-oxaspiro[2.4]heptanone core researchgate.netdntb.gov.ua
γ-Methylidene-δ-valerolactonesPalladium-catalyzed cycloadditionHigh selectivity for the spiro[2.4]heptane skeleton nih.govfigshare.com
Functionalized CyclopentanonesRing-closing metathesis or intramolecular cyclizationVersatility in precursor design
Bicyclo[1.1.0]butanesStrain-release driven spirocyclizationAccess to highly strained and reactive intermediates researchgate.net

Investigation of Unconventional Reactivity Pathways

The inherent ring strain of the spiro[2.4]heptane framework is expected to impart enhanced reactivity to this compound. This suggests that the molecule could participate in a variety of unconventional transformations that are not readily accessible to less strained systems.

Future research should aim to explore these unique reactivity patterns:

Strain-Release Ring-Opening Reactions: Investigating reactions that proceed via the selective opening of the cyclopropane or tetrahydrofuran ring. This could be triggered by nucleophiles, electrophiles, or transition metal catalysts, leading to the formation of novel polycyclic or functionalized cyclopentane (B165970) derivatives.

Radical-Mediated Transformations: The bromomethyl group serves as a handle for initiating radical reactions. It would be valuable to study radical cyclizations, additions, and cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds.

Rearrangement Reactions: The strained nature of the molecule may facilitate novel skeletal rearrangements under thermal, photochemical, or catalytic conditions, providing access to complex and diverse molecular architectures.

Expansion of Applications in Synthetic Methodology Development

The combination of a strained spirocycle and a reactive functional group makes this compound a potentially valuable building block in organic synthesis. Its utility in the development of new synthetic methodologies is a significant area for future exploration.

Key areas of application to be investigated include:

Domino and Cascade Reactions: Designing multi-step reaction sequences that are initiated by a single transformation of the bromomethyl group or the spirocyclic core. This could lead to the rapid construction of complex molecules from a relatively simple starting material.

Synthesis of Novel Scaffolds for Medicinal Chemistry: The spiro[2.4]heptane motif is of interest in drug discovery due to its rigid, three-dimensional structure. this compound could serve as a precursor for the synthesis of libraries of novel spirocyclic compounds for biological screening.

Development of New Probes for Chemical Biology: The unique reactivity of this compound could be harnessed to design chemical probes for studying biological processes.

Exploration of New Catalytic Transformations

Catalysis is a cornerstone of modern organic synthesis, and there is significant scope for exploring the catalytic transformations of this compound. Research in this area could focus on both the catalytic synthesis of the molecule and its use in catalytic reactions.

Future research directions include:

Asymmetric Catalysis: Developing enantioselective methods for the synthesis of chiral this compound. This could involve the use of chiral catalysts in key bond-forming steps, such as rhodium-catalyzed cyclopropanation, which has been successfully applied to the synthesis of related azaspiro[n.2]alkanes. acs.orgacs.org

Enzyme-Catalyzed Reactions: Investigating the use of enzymes to perform selective transformations on the molecule, such as stereoselective hydrolysis or halogenation. Enzyme-catalyzed asymmetric synthesis has been demonstrated for other spirocyclic systems, such as spiro[3.3]heptane derivatives. rsc.org

Organocatalysis: Exploring the use of small organic molecules as catalysts for reactions involving this compound, which could offer a sustainable and metal-free alternative to traditional catalytic methods.

Advanced Theoretical Studies on Electronic Structure and Reactivity

Computational chemistry can provide invaluable insights into the properties and reactivity of novel molecules. Advanced theoretical studies on this compound are essential for guiding experimental work and understanding its chemical behavior at a fundamental level.

Future theoretical investigations should focus on:

Conformational Analysis: Determining the preferred conformations of the molecule and the energy barriers between them.

Electronic Structure Calculations: Analyzing the molecular orbitals and charge distribution to identify reactive sites and predict the outcome of chemical reactions.

Reaction Mechanism Studies: Using computational methods, such as density functional theory (DFT), to elucidate the mechanisms of known and potential reactions, as has been done for related spirocyclic systems. researchgate.netacs.orgacs.org This can help in optimizing reaction conditions and designing new transformations.

Prediction of Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of the molecule and its reaction products.

A summary of potential research avenues and their expected outcomes is provided in Table 2.

Research AreaKey FocusExpected Outcomes
Efficient and Sustainable Synthesis Development of novel synthetic routesScalable, cost-effective, and environmentally friendly methods for producing the target compound.
Unconventional Reactivity Exploration of strain-release and radical-mediated reactionsDiscovery of new chemical transformations and synthesis of novel molecular architectures.
Applications in Synthetic Methodology Use as a building block in domino reactions and library synthesisExpansion of the synthetic chemist's toolbox and access to new classes of spirocyclic compounds.
New Catalytic Transformations Development of asymmetric and enzyme-catalyzed reactionsEnantiomerically pure products and more sustainable chemical processes.
Advanced Theoretical Studies Computational analysis of electronic structure and reaction mechanismsA deeper understanding of the molecule's reactivity, guiding the design of new experiments and applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(Bromomethyl)-5-oxaspiro[2.4]heptane?

  • Answer : The synthesis typically involves multi-step reactions, including cyclopropane ring formation and bromomethylation. For example, analogous spirocyclic compounds are synthesized via [2+2] cycloadditions or ring-opening/ring-closing strategies using epoxides or halides as intermediates. Key steps may include:

  • Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize strained intermediates during spirocycle formation.
  • Bromomethylation via nucleophilic substitution (e.g., NaBr in DMF) or radical bromination.
  • Purification via column chromatography with hexane/ethyl acetate gradients to isolate the product (95% purity reported) .
    • Validation : Monitor reaction progress using GC or HPLC, referencing retention times and calibration curves from analogous compounds (e.g., GC area% reports for spiroheptane derivatives) .

Q. How can researchers confirm the molecular structure of this compound experimentally?

  • Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Look for characteristic signals, such as the spirocyclic carbon (δ ~65–70 ppm in ¹³C NMR) and bromomethyl protons (δ ~3.5–4.0 ppm in ¹H NMR). For example, in related 5-oxaspiro[2.4]heptane derivatives, the spiro carbon appears at δ 65.69 ppm, and bromomethyl protons show coupling constants (J) of ~9.0 Hz .
  • HRMS : Validate molecular formula (C₇H₁₁BrO) with exact mass matching (e.g., observed m/z 223.0542 for a bromophenyl analog vs. calculated 223.0526) .

Advanced Research Questions

Q. What strategies address low yields in the bromomethylation step of 5-oxaspiro[2.4]heptane derivatives?

  • Answer : Low yields often stem from steric hindrance or competing side reactions. Mitigation approaches include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of bromide ions.
  • Temperature Control : Lower temperatures (−20°C to 0°C) reduce undesired radical pathways.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
  • Monitoring : Use in-situ FTIR or GC-MS to detect intermediates like methylene oxonium ions .

Q. How do electronic and steric effects of the bromomethyl group influence reactivity in spirocyclic systems?

  • Answer : The bromomethyl group acts as both an electron-withdrawing substituent (via inductive effects) and a steric barrier:

  • Reactivity : Enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitutions (e.g., SN2 reactions with amines or thiols).
  • Steric Effects : The spirocyclic framework restricts rotational freedom, leading to diastereoselectivity in downstream reactions. For example, (1S,2S)-configured derivatives show distinct NMR splitting patterns (e.g., δ 1.55 ppm for axial protons) compared to racemic mixtures .
    • Contradictions : Some studies report unexpected stability in aqueous conditions, possibly due to intramolecular hydrogen bonding between the oxa-ring oxygen and bromomethyl group .

Q. What analytical challenges arise when interpreting NMR data for spirocyclic bromomethyl compounds?

  • Answer : Key challenges include:

  • Signal Overlap : Axial/equatorial proton environments in the spiro system create complex splitting (e.g., δ 2.68–2.54 ppm as multiplet for cyclopropane protons) .
  • Dynamic Effects : Ring strain in the spiro[2.4]heptane core may cause conformational exchange, broadening signals at room temperature. Use variable-temperature NMR to resolve splitting (e.g., −40°C experiments).
  • Isotopic Coupling : ⁷⁹Br/⁸¹Br isotopes split signals (e.g., J ≈ 250–300 MHz in ¹H NMR), requiring high-field instruments for resolution .

Methodological Considerations

Q. How can researchers design experiments to study the stability of this compound under varying pH conditions?

  • Answer :

  • Experimental Design : Prepare buffered solutions (pH 2–12) and monitor degradation via:
  • HPLC : Track retention time shifts or new peaks.
  • Kinetic Studies : Measure half-life (t₁/₂) using pseudo-first-order kinetics.
  • Findings : Analogous brominated spiro compounds show instability at pH >10 due to hydrolysis of the oxa-ring, releasing formaldehyde (detected via Schiff’s reagent) .

Q. What computational methods are suitable for predicting the regioselectivity of reactions involving this compound?

  • Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to model transition states and identify lowest-energy pathways.
  • NBO Analysis : Quantify hyperconjugative interactions influencing bromomethyl group orientation.
  • Case Study : For Diels-Alder reactions, computational models predict endo selectivity due to secondary orbital interactions between the oxa-ring and diene .

Data Interpretation and Contradictions

Q. Why do some studies report conflicting melting points for this compound derivatives?

  • Answer : Discrepancies arise from:

  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) exhibit distinct melting ranges.
  • Purity : Residual solvents (e.g., THF or DCM) lower observed melting points. Use DSC with >99% purity samples for accurate data .

Q. How should researchers resolve contradictory bioactivity results for spirocyclic bromomethyl compounds?

  • Answer :

  • Control Experiments : Verify compound integrity post-assay (e.g., LC-MS to detect decomposition).
  • Structural Analog Testing : Compare activity of this compound with non-spiro bromomethyl analogs to isolate spiro-specific effects.
  • Meta-Analysis : Cross-reference with datasets from authoritative sources (e.g., NIST or ECHA) to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.